An In-depth Technical Guide to 2,6-Dimethylcyclohexanone: Physical and Chemical Properties
An In-depth Technical Guide to 2,6-Dimethylcyclohexanone: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dimethylcyclohexanone, a versatile ketone with applications in organic synthesis and as a building block for pharmaceuticals and agrochemicals. This document consolidates critical data on its physical characteristics, chemical reactivity, and spectral information. Detailed experimental protocols for its synthesis and common reactions are provided, alongside visual representations of its molecular structure and reaction workflows to support researchers in their laboratory endeavors.
Introduction
2,6-Dimethylcyclohexanone (C₈H₁₄O) is a cyclic ketone that exists as a mixture of cis and trans isomers. Its unique structural features and chemical reactivity make it a valuable intermediate in various synthetic pathways.[1][2] This guide aims to be a central repository of technical information for professionals working with this compound.
Physical and Chemical Properties
The physical and chemical properties of 2,6-dimethylcyclohexanone are summarized in the tables below. The data presented is a compilation from various sources and represents the typical values for a mixture of isomers.
Table 1: Physical Properties of 2,6-Dimethylcyclohexanone
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [3][4] |
| Molecular Weight | 126.20 g/mol | [3] |
| CAS Number | 2816-57-1 | [3][4] |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.925 g/mL at 25 °C | |
| Boiling Point | 174-176 °C | [5] |
| Refractive Index (n20/D) | 1.447 | [5] |
| Flash Point | 51 °C (closed cup) |
Table 2: Safety Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| Flammable liquid and vapor | Flammable Liquid 3 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. |
Note: This is not an exhaustive list of safety precautions. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Spectral Data
Detailed spectral information is crucial for the identification and characterization of 2,6-dimethylcyclohexanone.
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Infrared (IR) Spectroscopy: The IR spectrum of 2,6-dimethylcyclohexanone will show a characteristic strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1715 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the methyl protons and the protons on the cyclohexane (B81311) ring. The chemical shifts and splitting patterns will differ for the cis and trans isomers.
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 210-215 ppm, in addition to signals for the methyl and ring carbons.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Experimental Protocols
Detailed methodologies for key experiments involving 2,6-dimethylcyclohexanone are provided below.
Synthesis of 2,6-Dimethylcyclohexanone by Oxidation of 2,6-Dimethylcyclohexanol (B1210312)
This protocol describes a common method for the preparation of 2,6-dimethylcyclohexanone.
Materials:
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2,6-dimethylcyclohexanol
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40% Hydrogen Peroxide (H₂O₂)
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Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
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Appropriate organic solvent (e.g., dichloromethane)
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Standard laboratory glassware and equipment
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylcyclohexanol (e.g., 6.4 g, 50 mmol) in a suitable organic solvent.
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To this solution, add 40% hydrogen peroxide (e.g., 5.1 cm³, 60 mmol).
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Add anhydrous magnesium sulfate (e.g., 4 g) to the reaction mixture.
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Stir the mixture vigorously at room temperature for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, filter the solid magnesium sulfate from the mixture.
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The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-dimethylcyclohexanone.
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The crude product can be purified by distillation.[2]
Reduction of 2,6-Dimethylcyclohexanone to 2,6-Dimethylcyclohexanol
This protocol details the reduction of the ketone to the corresponding alcohol using sodium borohydride (B1222165).[6]
Materials:
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2,6-dimethylcyclohexanone (cis/trans mixture)
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Sodium Borohydride (NaBH₄)
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10% Sodium Hydroxide (NaOH) solution
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Hexane
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Anhydrous Magnesium Sulfate (MgSO₄)
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Standard laboratory glassware and equipment
Procedure:
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In a 50 mL Erlenmeyer flask containing a magnetic stirrer, add 10 mL of methanol and 0.5 g of 2,6-dimethylcyclohexanone.
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Cool the flask in an ice bath.
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While stirring, add 100 mg of sodium borohydride in two 50 mg portions.
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After the addition is complete and the initial reaction subsides (approximately 5-10 minutes), remove the flask from the ice bath and continue stirring at room temperature for another 15 minutes.
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To the reaction mixture, add 5 mL of 10% NaOH solution, 5 mL of de-ionized water, and 15 mL of hexane.
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Stir the mixture for 3-5 minutes.
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Transfer the contents to a separatory funnel and separate the organic layer from the aqueous layer.
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Extract the aqueous layer twice more with 10 mL portions of hexane.
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Combine all organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to obtain the 2,6-dimethylcyclohexanol product. The product can be further analyzed by Gas Chromatography (GC) and IR spectroscopy to determine the isomeric ratio and confirm the conversion of the ketone to an alcohol.[6]
Visualizations
The following diagrams illustrate the molecular structure and a typical experimental workflow.
Caption: Stereoisomers of 2,6-Dimethylcyclohexanone.
Caption: Workflow for the synthesis of 2,6-dimethylcyclohexanone.
Conclusion
This technical guide has presented a detailed overview of the physical and chemical properties of 2,6-dimethylcyclohexanone, tailored for a scientific audience. The tabulated data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and more efficient utilization of this important chemical compound.
